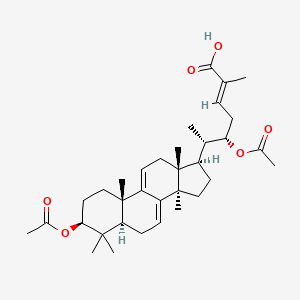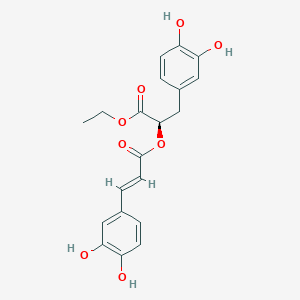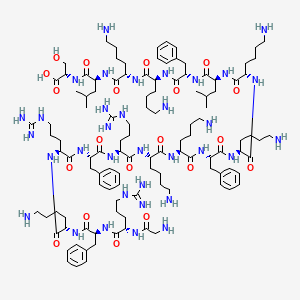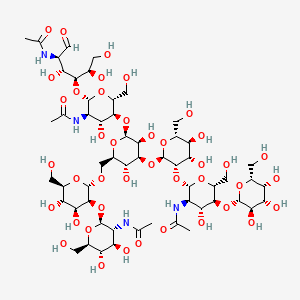
O-(Tetrahydro-2H-pyran-4-yl)-L-serine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-(Tetrahydro-2H-pyran-4-yl)-L-serine:
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O-(Tetrahydro-2H-pyran-4-yl)-L-serine typically involves the protection of the hydroxyl group of serine followed by the introduction of the tetrahydropyran ring. One common method involves the use of tetrahydropyranyl (THP) protection. The reaction conditions often include the use of an acid catalyst such as p-toluenesulfonic acid (p-TsOH) in an organic solvent like dichloromethane (DCM).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: O-(Tetrahydro-2H-pyran-4-yl)-L-serine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include alkyl halides and nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Alkyl halides, nucleophiles
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: O-(Tetrahydro-2H-pyran-4-yl)-L-serine is used as a building block in organic synthesis. It can be incorporated into more complex molecules for the development of new materials and pharmaceuticals.
Biology: In biological research, this compound is used to study enzyme mechanisms and protein interactions. It can serve as a substrate or inhibitor in enzymatic assays.
Medicine: The compound has potential applications in drug development, particularly in the design of enzyme inhibitors and receptor modulators. Its unique structure allows for specific interactions with biological targets.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. It can be employed in the production of polymers, resins, and other high-performance materials.
Mechanism of Action
The mechanism of action of O-(Tetrahydro-2H-pyran-4-yl)-L-serine involves its interaction with specific molecular targets, such as enzymes and receptors. The tetrahydropyran ring and serine moiety allow for unique binding interactions, which can modulate the activity of these targets. The compound may inhibit enzyme activity by mimicking the natural substrate or by binding to the active site, preventing the enzyme from catalyzing its reaction.
Comparison with Similar Compounds
- O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine
- O-(Tetrahydro-2H-pyran-2-yl)-L-serine
- O-(Tetrahydro-2H-pyran-2-yl)-L-threonine
Comparison: O-(Tetrahydro-2H-pyran-4-yl)-L-serine is unique due to the position of the tetrahydropyran ring on the serine molecule. This positional difference can significantly affect the compound’s reactivity and interactions with biological targets. Compared to O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine, which has a hydroxylamine group, this compound has an amino acid backbone, making it more suitable for biological applications.
Properties
Molecular Formula |
C8H15NO4 |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
(2S)-2-amino-3-(oxan-4-yloxy)propanoic acid |
InChI |
InChI=1S/C8H15NO4/c9-7(8(10)11)5-13-6-1-3-12-4-2-6/h6-7H,1-5,9H2,(H,10,11)/t7-/m0/s1 |
InChI Key |
AGZGBTYKFITHFS-ZETCQYMHSA-N |
Isomeric SMILES |
C1COCCC1OC[C@@H](C(=O)O)N |
Canonical SMILES |
C1COCCC1OCC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-amino-9-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12391219.png)
![(1R,6R)-3-(7-(8-chloronaphthalen-1-yl)-8-fluoro-2-((tetrahydro-1H-pyrrolizin-7a(5H)-yl)methoxy)pyrido[4,3-d]pyrimidin-4-yl)-8-oxa-3-azabicyclo[4.2.0]octan-7-one](/img/structure/B12391226.png)






![5-methyl-2-(2-propan-2-ylphenyl)-~{N}-(pyridin-2-ylmethyl)pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B12391275.png)




